4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by its unique functional groups, which include a trifluoromethyl group and a cyclopentylmethoxy substituent. This compound has garnered attention in chemical research due to its potential applications in pharmaceuticals and material science. The molecular formula for this compound is , and it is classified as an aromatic amine due to the presence of an aniline structure.
The synthesis of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline can be approached through several methods, typically involving the introduction of the cyclopentylmethoxy and trifluoromethyl groups onto an aniline scaffold.
The molecular structure of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline can be represented as follows:
C1CCC(C1)COC2=C(C=C(C=C2)F)(F)F
.4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline can participate in various chemical reactions:
The mechanism of action for 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline primarily revolves around its reactivity as an aromatic amine:
The physical and chemical properties of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline include:
4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline has several scientific applications:
4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline represents a structurally sophisticated aniline derivative integrating two pharmacologically significant motifs: the electron-deficient trifluoromethyl group and the sterically defined cyclopentylmethoxy substituent. This ortho-substituted aniline serves as a critical synthetic intermediate for developing bioactive molecules, particularly within pharmaceutical discovery programs targeting protein–ligand interactions demanding precise steric and electronic modulation. Its molecular architecture embodies key design strategies prevalent in modern drug development—leveraging fluorine’s unique properties to fine-tune bioavailability and metabolic stability while utilizing alicyclic systems to confer three-dimensional complexity and target selectivity. The compound’s chemical reactivity, dominated by the electron-donating amine group juxtaposed with the strongly electron-withdrawing trifluoromethyl group, creates a polarized scaffold amenable to diverse functionalization reactions essential for constructing complex drug candidates [1].
The trifluoromethyl (-CF₃) group is a cornerstone motif in contemporary medicinal chemistry, featured in approximately 15-20% of all FDA-approved small-molecule drugs annually due to its profound influence on physicochemical and pharmacological properties [1]. Its incorporation into aniline derivatives, such as 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline, imparts several strategically valuable characteristics:
Table 1: Key Physicochemical Properties Influenced by the Ortho -CF₃ Group in Anilines
Property | Impact of Ortho -CF₃ Group | Medicinal Chemistry Advantage |
---|---|---|
Lipophilicity (logP) | Significantly increases (πᵣ = 0.88) | Improved passive diffusion, membrane permeation |
Amine pKₐ | Lowers by ~3-4 units compared to unsubstituted aniline | Favors unprotonated state; Enhanced CNS penetration |
Metabolic Stability | High resistance to oxidative metabolism due to strong C-F bonds | Longer plasma half-life; Reduced dosing frequency |
Electrostatic Potential | Creates electron-deficient ring & σ-holes on fluorine atoms | Enables halogen bonding; Modulates π-π stacking interactions |
Steric Demand | Moderate bulk (similar to isopropyl) but with distinct electrostatic profile | Provides steric block without excessive size penalty |
Table 2: Representative FDA-Approved Drugs Featuring Trifluoromethylated Aniline/Aniline-like Motifs (Illustrating Prevalence)
Drug Name | Indication | Role of -CF₃ Group | Year Approved |
---|---|---|---|
Ubrogepant | Acute Migraine | Critical for CGRP receptor antagonism potency and metabolic stability | 2019 |
Alpelisib | Breast Cancer (PI3Kα inhibitor) | Enhances target affinity (PI3Kα inhibition) and modulates physicochemical properties | 2019 |
Sitafloxacin | Antibacterial (Quinolone) | Boosts potency against Gram+ bacteria and improves pharmacokinetics | 2008 (Japan) |
Tafenoquine | Antimalarial | Extends half-life dramatically compared to non-fluorinated analogs | 2018 |
The cyclopentylmethoxy moiety (-OCH₂-cC₅H₉) in 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline represents a sophisticated bioisostere for simpler alkoxy groups (like methoxy or ethoxy) and aryl ethers. Its strategic incorporation addresses key limitations of these simpler groups:
The combination of the cyclopentylmethoxy group at the para position and the -CF₃ group at the ortho position creates a unique electronic and steric environment on the aniline ring. The alkoxy group is a moderate π-donor (+R effect), partially counteracting the strong -I effect of the ortho -CF₃ group. This push-pull polarization fine-tunes the electron density on the ring and the amine nitrogen, impacting reactivity, spectroscopic properties, and intermolecular interactions.
Table 3: Comparison of Ether Motifs in Medicinal Chemistry: Properties and Applications
Ether Motif | Key Structural Features | Advantages | Limitations | Example Applications |
---|---|---|---|---|
Methoxy (-OCH₃) | Small, planar, weak π-donor | Minimal steric hindrance; Simple synthesis | Low lipophilicity boost; Susceptible to O-demethylation | Ubiquitous; e.g., Codeine, Verapamil |
Ethoxy (-OCH₂CH₃) | Flexible, weak π-donor | Slightly increased lipophilicity/metabolic stability vs OCH₃ | Still susceptible to O-dealkylation; Conformational flexibility | Early prodrug designs |
Aryloxy (-OAr) | Planar, extended π-system; Can be π-donor or acceptor | Enables π-π stacking; Tunable electronics via Ar substitution | Potential for metabolic hydroxylation; Can increase planarity excessively | Selective estrogen receptor modulators (SERMs) |
Cyclopentylmethoxy (-OCH₂cC₅H₉) | 3D-alicyclic, defined steric bulk, moderate π-donor | Enhanced lipophilicity; Conformational restraint; Better metabolic stability than alkyl chains | More complex synthesis; Chiral if asymmetric substitution | Kinase inhibitors (e.g., analogs in [1]); GPCR modulators |
Cyclohexylmethoxy (-OCH₂cC₆H₁₁) | Larger 3D-alicyclic, higher lipophilicity | Stronger van der Waals interactions; Higher metabolic stability | Increased steric bulk risk; Potential for detrimental conformations | Protease inhibitors; Nuclear receptor ligands |
The synthesis of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline presents significant challenges, primarily stemming from the electronic deactivation imposed by the strongly electron-withdrawing ortho -CF₃ group and the need for regioselective functionalization. Key hurdles include:
Table 4: Common Synthetic Strategies and Challenges for Accessing 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline
Retrosynthetic Strategy | Key Steps Forward | Major Challenges | Potential Solutions |
---|---|---|---|
1. Aniline as Last Step (Nitro Reduction) | 1. Synthesize 1-(cyclopentylmethoxy)-3-nitro-5-(trifluoromethyl)benzene or regioisomer.2. Regioselective ether formation.3. Reduction of nitro group. | Regioselective synthesis of correct nitro isomer; Potential over-reduction or sensitivity issues. | Use meta-directing groups (-CF₃) early; Employ protecting groups; Use mild reducing agents (e.g., Zn/AcOH, catalytic hydrogenation with controlled activity). |
2. SNAr on Activated System | 1. Synthesize 1-chloro-2-nitro-5-(trifluoromethyl)benzene or similar.2. SNAr with NaOCH₂-cC₅H₉.3. Reduction of nitro group. | Requires very good leaving group (F often better than Cl) and strong dual activation (-NO₂ and -CF₃). | Ensure sufficient activation (e.g., ortho/para nitro relative to leaving group); Use polar aprotic solvents (DMF, DMSO); Elevated temperatures. |
3. Late-Stage Etherification (Protected Amine) | 1. Synthesize N-protected 4-hydroxy-2-(trifluoromethyl)aniline.2. Williamson ether synthesis with ClCH₂-cC₅H₉.3. Deprotection. | Phenol protection/deprotection needed; Weak nucleophilicity of protected 4-hydroxy group; Steric hindrance ortho to oxygen. | Use robust protecting groups (e.g., acetyl, Boc); Employ strong bases (NaH, K₂CO₃/phase transfer) or Mitsunobu conditions; Optimize solvent/temperature. |
Table 5: Typical Reaction Conditions for Key Transformations Involving the Target Compound
Transformation | Reagent/Conditions | Critical Parameters | Notes |
---|---|---|---|
Nitro Reduction (to Aniline) | Fe/AcOH; SnCl₂/HCl; H₂/Pd-C (EtOH/AcOEt); Zn/NH₄Cl; Transfer hydrogenation (e.g., NH₄HCO₂/Pd-C) | Catalyst loading/activity; Temperature; Pressure (H₂); Acid concentration; Purity of starting material | Potential for over-reduction or dehalogenation (if halogens present); Pd-C may require additives to prevent poisoning. |
Williamson Ether Synthesis | NaH/DMF or THF, then ClCH₂R (R= Cyclopentyl); K₂CO₃/acetone or DMF, Δ; Cs₂CO₃/DMF | Base strength; Solvent polarity/temperature; Leaving group quality (Cl vs Br, I); Purity of alcohol | Side reactions: Elimination (if base too strong/hot), ester formation (if Ac protected amine not stable). |
Amine Protection (Acetylation) | Ac₂O/Pyridine or Et₃N; Ac₂O/DMAP; AcCl/Base | Base choice; Temperature; Stoichiometry | Acetyl group stable to many conditions but requires acidic/basic hydrolysis for removal. |
Amine Deprotection (Acetyl) | HCl (aq. or dioxane); H₂SO₄; NaOH/MeOH-H₂O | Acid/Base concentration; Temperature; Duration | Risk of ether cleavage under prolonged strong acidic conditions (esp. HI). |
Diazotization | NaNO₂/HX (HCl, H₂SO₄, TFA), 0-5°C | Acid strength; Temperature control; NaNO₂ stoichiometry | Crucial for Sandmeyer reactions or Balz-Schiemann; Unstable intermediate. |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0